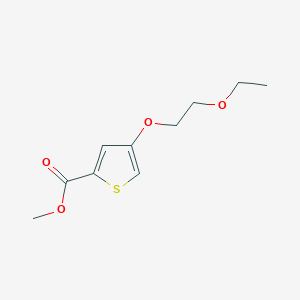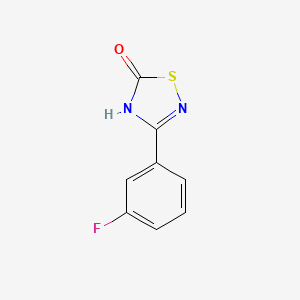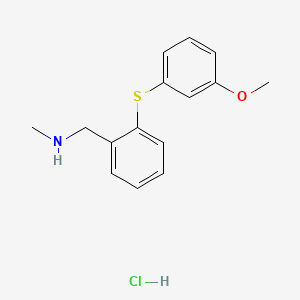
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a pyridine ring substituted with an amino-phenoxy group and an ethylamide group at specific positions, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-amino-phenol with 2-chloropyridine-4-carboxylic acid ethyl ester under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenoxy and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenoxy or pyridine rings.
Applications De Recherche Scientifique
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Aminophenoxy)-pyridine-2-carboxylic acid ethylamide: Similar structure but with different substitution patterns.
4-(3,5-Diaminophenoxy)-pyridine-2-carboxylic acid ethylamide: Contains additional amino groups, leading to different reactivity and applications.
4-(3-Nitrophenoxy)-pyridine-2-carboxylic acid ethylamide: Nitro derivative with distinct chemical properties.
Uniqueness
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of an amino-phenoxy group and an ethylamide group on the pyridine ring makes it a versatile compound for various scientific research and industrial applications.
Propriétés
Formule moléculaire |
C14H15N3O2 |
|---|---|
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
4-(3-aminophenoxy)-N-ethylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-2-16-14(18)13-9-12(6-7-17-13)19-11-5-3-4-10(15)8-11/h3-9H,2,15H2,1H3,(H,16,18) |
Clé InChI |
PAHTYPZGDBBJQO-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]-](/img/structure/B12067149.png)


![N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide](/img/structure/B12067191.png)






![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)

![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)
